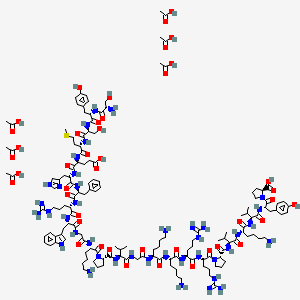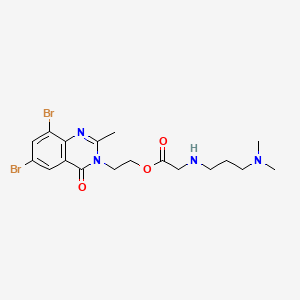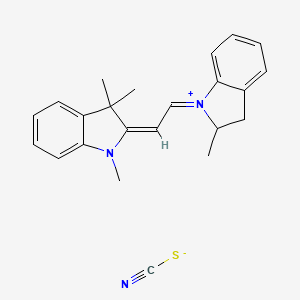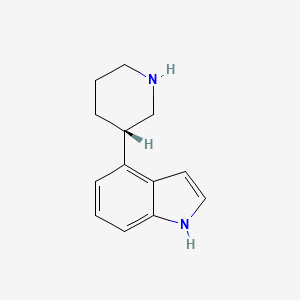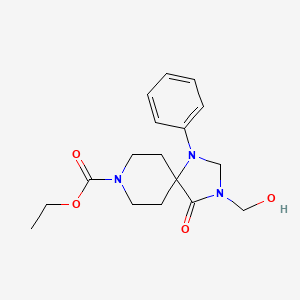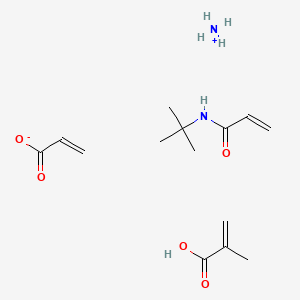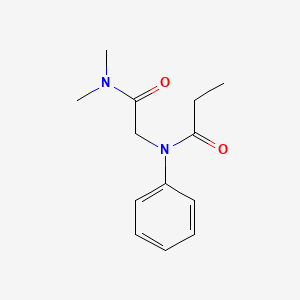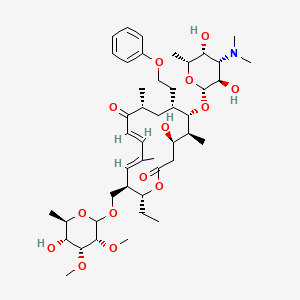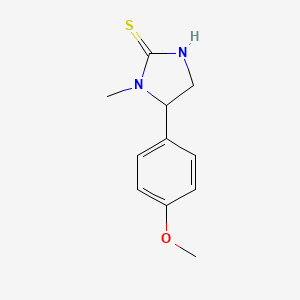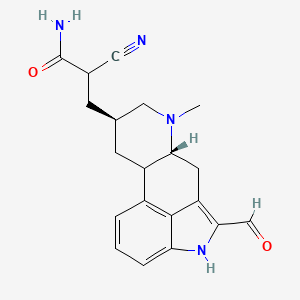
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- is a compound belonging to the ergoline family, which is known for its complex polycyclic structure. This compound is characterized by the presence of a cyano group, a formyl group, and a methyl group attached to the ergoline backbone. Ergoline derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- typically involves multi-step organic reactions. The starting materials often include ergoline derivatives, which undergo various chemical transformations such as alkylation, cyanation, and formylation. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and formyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a subject of study in pharmacology and toxicology.
Medicine: Ergoline derivatives are known for their therapeutic potential, and this compound may be investigated for its effects on various biological targets.
Industry: It may be used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ergoline-8-propanamide, 2-bromo-alpha-cyano-6-methyl-, (8-beta)-
- Ergoline-8-propanamide, alpha-cyano-6-methyl-, (8-beta)-
- Ergoline-8-propanamide, alpha-cyano-9,10-didehydro-6-methyl-, (8-beta)-
Uniqueness
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- is unique due to the presence of the formyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Propiedades
Número CAS |
88133-26-0 |
|---|---|
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-[(6aR,9S)-5-formyl-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C20H22N4O2/c1-24-9-11(5-12(8-21)20(22)26)6-14-13-3-2-4-16-19(13)15(7-18(14)24)17(10-25)23-16/h2-4,10-12,14,18,23H,5-7,9H2,1H3,(H2,22,26)/t11-,12?,14?,18-/m1/s1 |
Clave InChI |
UBGXKHJTEMWAIQ-UAUJMCIKSA-N |
SMILES isomérico |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)C=O)CC(C#N)C(=O)N |
SMILES canónico |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)C=O)CC(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


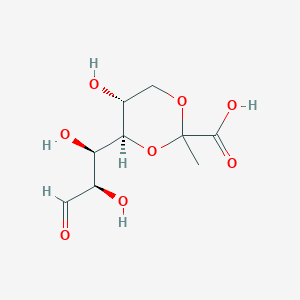
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
